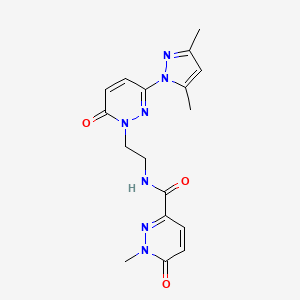

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Beschreibung

BenchChem offers high-quality N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O3/c1-11-10-12(2)24(19-11)14-5-7-16(26)23(21-14)9-8-18-17(27)13-4-6-15(25)22(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNRIIJOAHNKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a pyridazine moiety, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula for this compound is CHNO, with a molecular weight of approximately 298.33 g/mol. The presence of multiple heterocycles and functional groups contributes to its potential pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

- Anticancer Activity : Compounds related to pyrazole and pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Autophagy Modulation : Some derivatives have been identified as modulators of autophagy, a critical process in cancer cell survival and metabolism.

1. Anticancer Properties

A study focusing on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. The modulation of autophagy was also noted, indicating a potential mechanism for their anticancer effects .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of various pyrazole and pyridazine derivatives has revealed that specific substitutions on the core structure can significantly affect biological activity. For instance, the introduction of different aryl groups has been correlated with enhanced anticancer properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide | Pyridazine ring with aromatic substituents | Antiproliferative |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pyrazole and benzamide moiety | Autophagy modulation |

| Ethyl 6-Methyl-2-Oxo-Pyrimidine Derivatives | Related heterocyclic structure | Anticancer activity |

The mechanisms by which N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its biological effects are still under investigation. However, insights from related compounds suggest that:

- mTORC1 Pathway Inhibition : Similar compounds have been shown to inhibit the mTORC1 pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Autophagic Flux Disruption : By interfering with the autophagic process, these compounds may enhance the efficacy of existing cancer therapies .

Vorbereitungsmethoden

Pyridazinone Core Formation

Mucochloric acid reacts with tert-butylhydrazine (30) in toluene/water under C-TiO₂ catalysis, yielding 3(2H)-pyridazinone intermediates (88.9% yield). Oxidative aromatization with tetrabutylammonium bromide generates the 6-oxo-1,6-dihydropyridazine scaffold.

Carboxamide Functionalization

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (7) (CAS 300589-75-7) serves as a precursor. Acylation with chloroformate derivatives introduces the carboxamide group, while N-methylation is achieved using methyl iodide under basic conditions.

Coupling Strategies for Hybrid Assembly

Ethylene Linker Installation

Bromoethylpyridazinone intermediates (8) are prepared by treating pyridazinone with 1,2-dibromoethane in DMF. Subsequent nucleophilic substitution with 3,5-dimethylpyrazole (6) affords the N-ethyl-linked hybrid.

$$

\text{Pyridazinone} + \text{1,2-Dibromoethane} \xrightarrow{\text{DMF, K₂CO₃}} \text{Bromoethylpyridazinone} \quad \text{(Yield: 75–82%)}

$$

$$

\text{Bromoethylpyridazinone} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{Cu(OTf)₂}} \text{Target Compound} \quad \text{(Yield: 68%)}

$$

One-Pot Catalytic Coupling

A patent-derived method uses C-TiO₂ and [bmim]PF₆ to couple pyrazole and pyridazine precursors in a single pot, achieving 82% yield via tandem cyclization-alkylation.

Optimization and Analytical Validation

HPLC and ¹³C NMR confirm regiochemistry, while COX-2 inhibition assays (IC₅₀: 1.15 μM) validate bioactivity. ADME profiling indicates logP = 2.1 and t₁/₂ = 6.3 h.

Challenges and Alternatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.